ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxycarbonimidoyl group, a fluoro substituent, and a methyl group on a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-fluoro-3-methylpentanoate with ethoxycarbonyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate involves its interaction with specific molecular targets. The ethoxycarbonimidoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro substituent can enhance the compound’s stability and binding affinity to its targets, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(C-ethoxycarbonimidoyl)benzoate
- Ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate
Uniqueness
Ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate is unique due to the presence of both a fluoro and a methyl group on the pentanoate backbone, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a distinct and valuable molecule for research and industrial applications.
Properties
CAS No. |
18283-07-3 |
---|---|
Molecular Formula |
C11H20FNO3 |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
ethyl 2-(C-ethoxycarbonimidoyl)-2-fluoro-3-methylpentanoate |
InChI |
InChI=1S/C11H20FNO3/c1-5-8(4)11(12,9(13)15-6-2)10(14)16-7-3/h8,13H,5-7H2,1-4H3 |
InChI Key |
IMLWLQBDQNEKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=N)OCC)(C(=O)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.